Indeno[1,2,3-cd]fluoranthene
Overview
Description
Indeno[1,2,3-cd]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has been the subject of various studies due to its interesting chemical properties and potential applications. It is characterized by a unique molecular structure that includes an indeno ring system fused to a fluoranthene moiety. This compound has been shown to undergo specific reactions such as nitration, which occurs almost exclusively at the 2-position, suggesting the influence of steric factors and molecular orbital considerations on its reactivity .
Synthesis Analysis
The synthesis of indeno-fused polynuclear aromatics, including indeno[1,2,3-cd]fluoranthene, has been explored through various methods. One approach involves the acylation of a PAH adjacent to a ring junction followed by Flash Vacuum Pyrolysis (FVP), which has been demonstrated to afford indeno-annulated PAHs efficiently . Another method entails the fusion of an indeno ring to an alternant hydrocarbon via the reaction of an aryllithium derivative with cyclohexene oxide . Additionally, the nitration of indeno[1,2,3-cd]fluoranthene has been studied, providing insights into the regioselectivity of electrophilic substitution reactions on this compound .
Molecular Structure Analysis
The molecular structure of indeno[1,2,3-cd]fluoranthene and related compounds has been elucidated through various techniques, including X-ray crystallography. For instance, the structure of benz[c]indeno[2,1-a]fluorene, a related compound, has been determined, revealing substantial singlet biradical character and providing insights into the steric and electronic factors influencing its reactivity . The crystal structure of indenocorannulenes, another class of indeno-fused compounds, has been reported, showcasing their bowl-shaped geometry and the presence of chiral stereoisomers .
Chemical Reactions Analysis
Indeno[1,2,3-cd]fluoranthene and its derivatives participate in a variety of chemical reactions. The nitration reaction of indeno[1,2,3-cd]fluoranthene is a case study that highlights the regioselectivity of electrophilic aromatic substitution, with nitration occurring predominantly at the 2-position . Other reactions include cycloadditions and cyclodimerizations, which have been observed in the synthesis of benz[c]indeno[2,1-a]fluorene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of indeno[1,2,3-cd]fluoranthene derivatives are influenced by their molecular structure. For example, the indeno[2,1-c]fluorene scaffold has been identified as having high electron affinities and broad absorption in the near-IR region, making it attractive for applications in organic electronics . The synthesis of indeno[2,1-c]fluorene-based blue fluorescent oligomers and polymers has been explored, with studies on their structure, photophysical, and electroluminescence properties, indicating their potential as materials for organic light-emitting diodes .
Scientific Research Applications
Chemical Reactivity Studies
- Indeno[1,2,3-cd]fluoranthene undergoes nitration almost exclusively at the 2-position, a finding that is significant in understanding its chemical reactivity and potential modifications for various applications. This behavior is attributed to steric interference by the 12-hydrogen atom (Davies & Warren, 1968).
Synthesis and Molecular Engineering
- A new method for the synthesis of indeno[1,2,3-cd]fluoranthene from fluoranthene has been developed. This innovative approach offers a versatile route for producing various indeno-polycyclic aromatic hydrocarbons, essential for research and development in organic chemistry (Preda & Scott, 2001).
Measurement of Physical Properties
- The heat capacity of indeno[1,2,3-cd]pyrene, a compound closely related to indeno[1,2,3-cd]fluoranthene, has been measured, providing critical data for understanding the thermodynamic properties of these compounds (Mahnel et al., 2020).
Environmental Monitoring
- Studies on the deposition of polycyclic aromatic hydrocarbons in peatlands included indeno[1,2,3-cd]pyrene, highlighting its significance in environmental research and monitoring of pollution levels (Pontevedra-Pombal et al., 2012).
Spectroscopic Analysis Techniques
- Indeno[1,2,3-cd]pyrene has been used in spectroscopic studies to explore the fluorescence emission behavior of various polycyclic aromatic hydrocarbons, offering insights into their electronic properties and interactions with different solvents (Tucker et al., 1991).
Carcinogenicity and Toxicology Research
- Although not directly about indeno[1,2,3-cd]fluoranthene, research on indeno[1,2,3-cd]pyrene and similar compounds has contributed to understanding their potential carcinogenic effects and interactions with biological systems, which is crucial for assessing environmental and health risks (Deutsch-Wenzel et al., 1983).
Safety And Hazards
Safety data sheets recommend avoiding breathing mist, gas, or vapors of Indeno[1,2,3-cd]fluoranthene . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation is necessary, and all sources of ignition should be removed .
Future Directions
properties
IUPAC Name |
hexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12/c1-2-6-14-13(5-1)17-9-10-19-15-7-3-4-8-16(15)20-12-11-18(14)21(17)22(19)20/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKRHFYJDSMEMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CC4=C5C=CC=CC5=C6C4=C3C(=C2C=C1)C=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172898 | |
Record name | Indeno(1,2,3-cd)fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indeno[1,2,3-cd]fluoranthene | |
CAS RN |
193-43-1 | |
Record name | Indeno(1,2,3-cd)fluoranthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000193431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indeno(1,2,3-cd)fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDENO(1,2,3-CD)FLUORANTHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8AP2IXB5K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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